![molecular formula C17H26N2O3 B5627797 2-allyl-9-(tetrahydro-2-furanylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5627797.png)
2-allyl-9-(tetrahydro-2-furanylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one
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Overview
Description
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives, including compounds similar to 2-allyl-9-(tetrahydro-2-furanylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one, typically involves key steps such as Michael addition reactions. For instance, Hanbiao Yang et al. (2008) described a practical and divergent synthesis approach for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, highlighting the efficiency of Michael addition of lithium enolate to tetrasubstituted olefin acceptors (Hanbiao Yang, Lin Xiao-fa, F. Padilla, & D. Rotstein, 2008).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by spiro-heterocyclic frameworks that often exhibit interesting conformational properties. Studies like those conducted by M. Islam et al. (2017) have utilized NMR and X-ray crystallography to elucidate the structures of these compounds, revealing that such spirocycles often prefer a chair conformation, with significant intermolecular interactions driving crystal packing (M. Islam, A. Barakat, A. Al-Majid, H. Ghabbour, H. Fun, & M. R. Siddiqui, 2017).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. These reactions often involve electrophilic and nucleophilic sites present in the molecule, facilitating the formation of complex structures. The work by Jens Cordes et al. (2013) on 1,7-diazaspiro[5.5]undecane exemplifies the reactivity of such compounds with electrophiles, leading to diverse spirocyclic adducts (Jens Cordes, Philip R. D. Murray, Andrew J. P. White, & A. Barrett, 2013).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting points, and boiling points, are crucial for their application in various fields. These properties are influenced by the compound's molecular structure, particularly the presence of functional groups and the spirocyclic framework. K. Aggarwal and J. Khurana (2015) have conducted photophysical studies on diazaspiro compounds, indicating how the molecular structure affects properties like solvatochromism and fluorescence quantum yield (K. Aggarwal & J. Khurana, 2015).
properties
IUPAC Name |
9-(oxolane-2-carbonyl)-2-prop-2-enyl-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-2-9-19-13-17(6-5-15(19)20)7-10-18(11-8-17)16(21)14-4-3-12-22-14/h2,14H,1,3-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDVLHBQPSMWAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC2(CCC1=O)CCN(CC2)C(=O)C3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allyl-9-(tetrahydro-2-furanylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one |
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